1H and 13C NMR chemical shifts for 2,5-Bis-benzoyloxymethyl-furane
1H and 13C NMR chemical shifts for 2,5-Bis-benzoyloxymethyl-furane
An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 2,5-Bis-benzoyloxymethyl-furane
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,5-Bis-benzoyloxymethyl-furane, a key derivative of the biomass-derived platform chemical 2,5-bis(hydroxymethyl)furan (BHMF). As interest in sustainable chemistry grows, the structural elucidation of furanic polymers and intermediates is of paramount importance. NMR spectroscopy serves as the primary tool for confirming the molecular structure and purity of these compounds. This document offers an in-depth examination of the expected chemical shifts and coupling patterns, explains the underlying principles of signal assignment based on molecular symmetry and electronic effects, and provides a standardized protocol for data acquisition. This guide is intended for researchers, chemists, and material scientists working in the fields of renewable materials, polymer chemistry, and drug development.
Introduction: The Significance of 2,5-Bis-benzoyloxymethyl-furane
2,5-Bis-benzoyloxymethyl-furane is a diester synthesized from 2,5-bis(hydroxymethyl)furan (BHMF), a versatile monomer derived from the dehydration of carbohydrates. BHMF is a cornerstone of "green" chemistry, serving as a building block for a wide range of materials, including polyesters, polyurethanes, and epoxy resins.[1][2] The introduction of benzoyl groups enhances the molecule's thermal stability and modifies its solubility, making it a valuable intermediate for specialty polymers.
Accurate structural verification is critical to understanding the properties and reactivity of this molecule. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for this purpose, providing unambiguous information about the chemical environment of each proton and carbon atom. This guide will deconstruct the ¹H and ¹³C NMR spectra of the title compound, correlating specific resonances to its distinct structural motifs.
Molecular Structure and Symmetry
To interpret the NMR spectra, we must first analyze the molecule's structure. 2,5-Bis-benzoyloxymethyl-furane possesses a high degree of symmetry, with a C₂ axis passing through the oxygen atom of the furan ring. This symmetry dictates that the protons and carbons on one side of the molecule are chemically equivalent to those on the other. This significantly simplifies the resulting NMR spectra, as equivalent nuclei will produce a single, combined signal.
The molecule can be dissected into three key fragments:
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The Furan Ring: A five-membered aromatic heterocycle.
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The Methylene Linkers (-CH₂-): Connecting the furan ring to the benzoyloxy groups.
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The Benzoyl Groups (-C(O)Ph): The terminal ester groups.
The numbering scheme used for NMR assignment is presented in the diagram below.
Caption: Numbering scheme for 2,5-Bis-benzoyloxymethyl-furane.
Analysis of the ¹H NMR Spectrum
The proton NMR spectrum is anticipated to show four distinct signals corresponding to the four unique types of protons in the molecule.
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Furan Protons (H3/H4): Due to the molecule's symmetry, the two protons on the furan ring are chemically equivalent. They are expected to appear as a sharp singlet. The typical chemical shift for β-protons in a furan ring is around 6.3-6.4 ppm.[3] The electron-withdrawing nature of the adjacent C-O bond will have a minor deshielding effect.
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Methylene Protons (H6/H14): The four protons of the two methylene groups are also equivalent. They will produce a single singlet. These protons are positioned between an electron-donating furan ring and a strongly electron-withdrawing benzoyloxy group. The ester functionality will dominate, causing a significant downfield shift. For similar 2,5-bis(alkoxymethyl)furans, these protons resonate around 4.4-4.5 ppm.[4] The benzoyl group's deshielding effect is expected to shift this signal further downfield, likely into the 5.0-5.3 ppm range.
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Benzoyl Protons (ortho, meta, para): The protons on the two benzene rings will be split into three signals due to their differing proximity to the electron-withdrawing ester linkage.
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Ortho-Protons (H10/H18): These two sets of protons are most deshielded by the anisotropic effect of the carbonyl group and will appear furthest downfield, typically as a doublet around 8.0-8.1 ppm.[5]
-
Para-Proton (H12/H20): This proton is least affected by the substituent and will appear as a triplet (due to coupling with the two meta-protons) at approximately 7.5-7.6 ppm.[5]
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Meta-Protons (H11/H19): These protons will resonate between the ortho and para signals, appearing as a triplet around 7.4-7.5 ppm.[5]
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Analysis of the ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals, reflecting the seven unique carbon environments in the symmetric molecule.
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Furan Carbons (C2/C5 and C3/C4): The two substituted carbons (C2/C5) are equivalent and will appear as one signal, typically in the range of 152-154 ppm for 2,5-disubstituted furans.[4] The two unsubstituted carbons (C3/C4) are also equivalent and will produce a signal around 110-112 ppm.[4][6]
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Methylene Carbon (C6/C14): The equivalent methylene carbons are attached to the furan ring and the ester oxygen. This environment typically results in a chemical shift in the range of 60-65 ppm.[4]
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Benzoyl Carbons:
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Carbonyl Carbon (C8/C16): The ester carbonyl carbon is highly deshielded and will appear at the far downfield end of the spectrum, typically between 165-167 ppm.[5]
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Ipso-Carbon (C9/C17): The carbon attached to the ester group will be found around 129-131 ppm.
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Ortho-Carbons (C10/C18): These carbons typically resonate around 129.5-130.0 ppm.
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Meta-Carbons (C11/C19): These carbons are generally found around 128.3-128.7 ppm.
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Para-Carbon (C12/C20): The para carbon signal is expected in the region of 133-134 ppm.[5]
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Summary of Predicted NMR Data
The following tables consolidate the predicted chemical shifts for 2,5-Bis-benzoyloxymethyl-furane in a deuterated chloroform (CDCl₃) solvent. These predictions are synthesized from spectral data of structurally related compounds.[3][4][5]
Table 1: Predicted ¹H NMR Chemical Shifts
| Assignment | Label | Predicted δ (ppm) | Multiplicity |
| Furan-H | H3, H4 | ~ 6.45 | s (Singlet) |
| Methylene-H | H6, H14 | ~ 5.20 | s (Singlet) |
| Benzoyl-H (ortho) | H10, H18 | ~ 8.05 | d (Doublet) |
| Benzoyl-H (para) | H12, H20 | ~ 7.58 | t (Triplet) |
| Benzoyl-H (meta) | H11, H19 | ~ 7.45 | t (Triplet) |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Assignment | Label | Predicted δ (ppm) |
| Furan-C (substituted) | C2, C5 | ~ 153.0 |
| Furan-C (unsubstituted) | C3, C4 | ~ 111.5 |
| Methylene-C | C6, C14 | ~ 61.0 |
| Carbonyl-C | C8, C16 | ~ 166.2 |
| Benzoyl-C (ipso) | C9, C17 | ~ 130.0 |
| Benzoyl-C (ortho) | C10, C18 | ~ 129.7 |
| Benzoyl-C (meta) | C11, C19 | ~ 128.5 |
| Benzoyl-C (para) | C12, C20 | ~ 133.3 |
Experimental Protocol for NMR Data Acquisition
The acquisition of high-quality, reproducible NMR data is contingent upon a rigorous and standardized experimental methodology. The following protocol outlines the best practices for analyzing a sample of 2,5-Bis-benzoyloxymethyl-furane.
Caption: Standard workflow for NMR analysis.
Step-by-Step Methodology:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion, particularly for the aromatic protons.[7]
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified 2,5-Bis-benzoyloxymethyl-furane sample.
-
Dissolve the sample in approximately 0.6 mL of high-purity deuterated chloroform (CDCl₃). CDCl₃ is a suitable solvent due to the compound's expected nonpolar nature.
-
Use a solvent containing a small amount (0.03% v/v) of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.[8]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Spectrometer Calibration:
-
Insert the sample into the spectrometer's probe.
-
Lock the field frequency onto the deuterium signal of the CDCl₃ solvent.
-
Perform automated or manual shimming procedures to optimize the magnetic field homogeneity, aiming for sharp, symmetrical peaks.
-
Tune and match the probe for both the ¹H and ¹³C frequencies to ensure maximum signal sensitivity.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum at a constant temperature, typically 298 K (25 °C).
-
Use a standard single-pulse experiment.
-
Set the spectral width to cover a range from approximately -1 to 12 ppm.
-
Employ a relaxation delay of 2-5 seconds to allow for full magnetization recovery between scans.
-
Accumulate 16 to 32 scans to achieve an excellent signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30) to produce a spectrum with singlets for each carbon, simplifying interpretation.
-
Set the spectral width to cover a range from 0 to 200 ppm.
-
Employ a relaxation delay of at least 2 seconds. Given that quaternary carbons (like the carbonyl and ipso-carbons) have longer relaxation times, a delay of 5 seconds is preferable for more accurate integration if quantitative data is desired.
-
Accumulate a significantly larger number of scans (e.g., 1024 or more) compared to the ¹H spectrum, as the ¹³C nucleus is much less sensitive.
-
-
Data Processing:
-
Apply Fourier transformation to convert the raw free induction decay (FID) signal into the frequency-domain spectrum.
-
Perform phase correction to ensure all peaks are in the positive absorptive phase.
-
Apply a baseline correction algorithm to produce a flat baseline.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm for ¹H and the residual CDCl₃ peak to 77.16 ppm for ¹³C.
-
Integrate the peaks in the ¹H spectrum and pick the peak positions (in ppm) for both spectra.
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Conclusion
The ¹H and ¹³C NMR spectra of 2,5-Bis-benzoyloxymethyl-furane are highly characteristic and readily interpretable due to the molecule's inherent symmetry. The spectra are defined by distinct signals from the furan ring, the methylene linkers, and the benzoyl groups. By understanding the expected chemical shifts and applying the rigorous experimental protocol outlined in this guide, researchers can confidently verify the synthesis and purity of this important bio-derived chemical intermediate, facilitating its application in the development of next-generation sustainable materials.
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